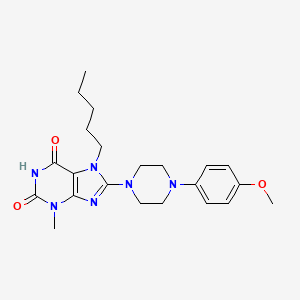

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H30N6O3 and its molecular weight is 426.521. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C24H34N6O3

- Molecular Weight : 434.57 g/mol

- IUPAC Name : this compound

The presence of the piperazine moiety and methoxyphenyl group suggests potential interactions with various biological targets, including receptors and enzymes.

Pharmacological Profile

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antidepressant Effects : Studies have shown that derivatives of purines can modulate mood and exhibit antidepressant-like effects in animal models. For instance, the compound GR-14, a related dimethylpurine derivative, demonstrated significant mood-modulating activity in rats .

- Acetylcholinesterase Inhibition : Piperazine derivatives have been reported to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition can potentially enhance cognitive functions and memory .

- Anticancer Activity : Some purine derivatives have shown promise in targeting cancer-related pathways. For example, compounds that interact with the ephrin receptor family have been noted for their anticancer properties .

The mechanisms through which this compound exerts its effects may include:

- Receptor Modulation : The compound may act on neurotransmitter receptors such as serotonin and dopamine receptors, influencing mood and behavior.

- Enzyme Inhibition : By inhibiting enzymes like acetylcholinesterase, the compound could enhance neurotransmitter availability, contributing to its potential cognitive benefits.

Case Study 1: Mood Modulation in Rats

A study evaluated the mood-modulating effects of GR-14 in rats. The results indicated that the compound significantly reduced depressive-like behaviors compared to control groups. The pharmacokinetic profile suggested favorable absorption and distribution characteristics .

Case Study 2: Acetylcholinesterase Inhibition

In vitro studies assessed various piperazine derivatives for their ability to inhibit acetylcholinesterase. The results demonstrated that certain modifications to the piperazine structure enhanced binding affinity to the enzyme's active site, indicating a potential pathway for cognitive enhancement .

Comparative Analysis of Related Compounds

Aplicaciones Científicas De Investigación

Introduction to 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

The compound This compound is a member of the purine derivative family, which has garnered attention for its potential therapeutic applications. This compound exhibits a complex molecular structure characterized by a piperazine moiety linked to a purine base, suggesting possible interactions with various biological targets.

Structural Features

The compound features:

- A piperazine ring , which is known for its role in enhancing the bioactivity of pharmaceutical compounds.

- A methoxyphenyl group , which may contribute to its pharmacological properties.

Antipsychotic Activity

Research indicates that compounds similar to 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-pentylpurine-2,6-dione are being investigated for their potential as atypical antipsychotics. Atypical antipsychotics are known to target multiple neurotransmitter systems, including serotonin and dopamine receptors. The presence of the piperazine moiety is particularly significant as it enhances binding affinity to these receptors, potentially leading to improved therapeutic outcomes in treating schizophrenia and bipolar disorder .

Enzyme Inhibition

This compound has been explored for its ability to inhibit specific enzymes such as Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management. Inhibitors of DPP-IV can enhance insulin secretion and decrease glucagon levels, making them valuable in diabetes therapy .

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. Compounds with similar purine structures have been shown to inhibit various kinases involved in cancer cell proliferation and survival. For instance, studies have highlighted the importance of targeting tyrosine kinases, which play crucial roles in signaling pathways related to cancer progression .

Neuropharmacological Studies

Given its structural similarity to known neuroactive compounds, this purine derivative is being evaluated for its effects on serotonin receptors (5HT1A and 5HT7). These receptors are critical in regulating mood and anxiety disorders. Research indicates that dual receptor ligands can provide enhanced therapeutic effects compared to selective ones .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antipsychotic Properties : A study demonstrated that derivatives with a similar piperazine structure exhibit significant activity against schizophrenia models in vivo.

- DPP-IV Inhibition : Experimental results showed that specific analogs of this compound can effectively lower blood glucose levels in diabetic models.

- Kinase Inhibition : Compounds based on the purine scaffold have been shown to inhibit cancer cell growth in vitro by targeting specific kinases.

Propiedades

IUPAC Name |

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-pentylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O3/c1-4-5-6-11-28-18-19(25(2)22(30)24-20(18)29)23-21(28)27-14-12-26(13-15-27)16-7-9-17(31-3)10-8-16/h7-10H,4-6,11-15H2,1-3H3,(H,24,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBONPIMCKKZIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.